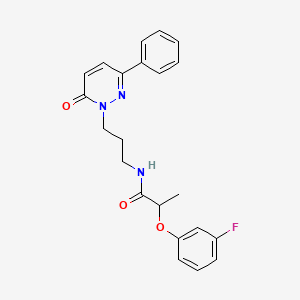

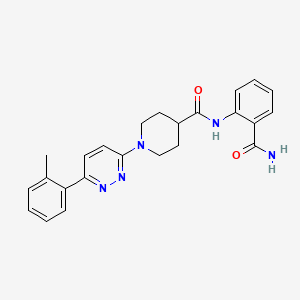

![molecular formula C19H19F3N4O3S B2898202 1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1325751-04-9](/img/structure/B2898202.png)

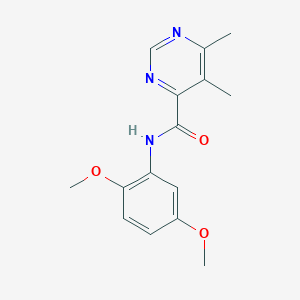

1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains several functional groups including a benzimidazole ring, a piperazine ring, a trifluoromethoxy group, and a sulfonyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and piperazine rings, along with the trifluoromethoxy and sulfonyl groups. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzimidazole ring might undergo electrophilic substitution reactions, while the piperazine ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .科学的研究の応用

Metabolism and Drug-Drug Interaction Studies

The metabolism of SAM-760, a structurally related 5HT6 antagonist, was investigated for its potential in treating Alzheimer’s disease. This study elucidated the metabolic pathways involving cytochrome P450 enzymes and identified a novel sulfonamide metabolism pathway, providing insights into the compound's pharmacokinetics and the modest increase in plasma concentration when coadministered with ketoconazole, a CYP3A inhibitor (Sawant-Basak et al., 2018).

Anticancer Activity

Compounds with a benzimidazole core have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including cervical, breast, and kidney cancers. This research highlights the potential therapeutic applications of benzimidazole derivatives in cancer treatment (Boddu et al., 2018).

Corrosion Inhibition

Benzimidazole derivatives have also been explored for their corrosion inhibition properties on steel surfaces in acidic environments. These studies demonstrate the compounds' effectiveness in protecting industrial materials, thereby extending their lifespan and reducing maintenance costs (Yadav et al., 2016).

Cytotoxic Activity

Further research into benzimidazole derivatives has involved the synthesis and evaluation of their cytotoxic activities against breast and colon cancer cell lines. This work contributes to the development of new chemotherapeutic agents (Arulmurugan & Kavitha, 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-methyl-2-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O3S/c1-24-17-5-3-2-4-16(17)23-18(24)25-10-12-26(13-11-25)30(27,28)15-8-6-14(7-9-15)29-19(20,21)22/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSQGWWQHFGBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

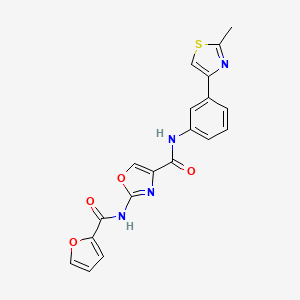

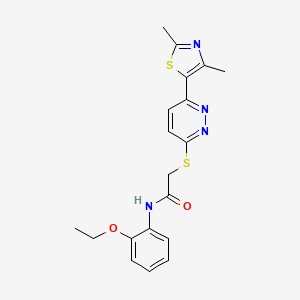

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)

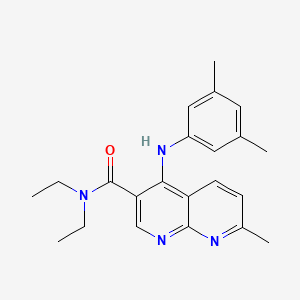

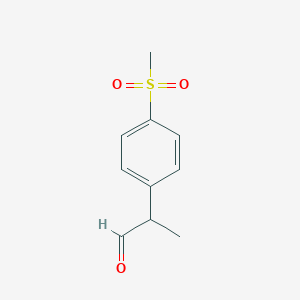

![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)

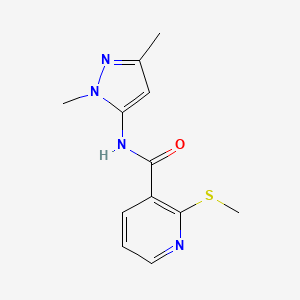

![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)